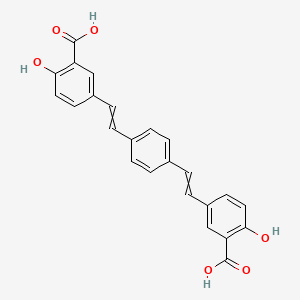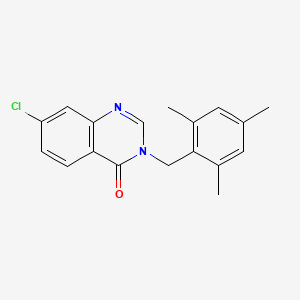
1,2-Diundecanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diundecanoyl-sn-glycero-3-phosphocholine: is a synthetic phospholipid compound with the empirical formula C30H60NO8P and a molecular weight of 593.77 g/mol . It is a derivative of phosphatidylcholine, where the fatty acid chains are replaced with undecanoic acid. This compound is known for its role in forming lipid bilayers and is widely used in biochemical and biophysical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diundecanoyl-sn-glycero-3-phosphocholine can be synthesized through a multi-step chemical process. . The reaction typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes strict control of temperature, pH, and reaction time to achieve consistent quality. The final product is purified through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diundecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidative products.
Reduction: Reduction reactions can convert the phosphocholine head group to different functional groups.
Substitution: The fatty acid chains can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphocholine derivatives with altered fatty acid chains .
Scientific Research Applications
1,2-Diundecanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: The compound is employed in the study of cell membranes and lipid-protein interactions.
Medicine: It is used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Mechanism of Action
The mechanism of action of 1,2-Diundecanoyl-sn-glycero-3-phosphocholine involves its ability to integrate into lipid bilayers and alter membrane properties. It interacts with membrane proteins and lipids, affecting membrane fluidity and permeability. The compound can also serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability .
Comparison with Similar Compounds
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with decanoic acid chains instead of undecanoic acid.
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Contains octanoic acid chains, used for studying shorter chain phospholipids.
1,2-Dilauroyl-sn-glycero-3-phosphocholine: Features lauric acid chains, commonly used in membrane studies.
Uniqueness: 1,2-Diundecanoyl-sn-glycero-3-phosphocholine is unique due to its specific chain length, which provides distinct biophysical properties compared to other phospholipids. Its ability to form stable bilayers and its compatibility with various biological systems make it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C30H60NO8P |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
[(2R)-2,3-di(undecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3/t28-/m1/s1 |
InChI Key |
XCCDCYFQYUARAY-MUUNZHRXSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)



![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)

![N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine](/img/structure/B11939538.png)


